1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine
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Overview
Description
CNPP , is a chemical compound with a complex structure. Let’s break it down:
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1-(2-Chloro-4-nitrophenyl): : This part of the compound contains a chloro group (Cl) and a nitro group (NO₂) attached to a phenyl ring. The position of these substituents on the phenyl ring is specified by the numbers 2 and 4.
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4-(4-nitrobenzoyl)piperazine: : The second part consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a benzoyl group (C₆H₅CO-) at position 4. The benzoyl group itself contains a nitro group (NO₂).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for CNPP, but one common approach involves the reaction of 2-chloro-4-nitroaniline with benzoyl chloride in the presence of a base (such as pyridine). This reaction leads to the formation of the intermediate 1-(2-chloro-4-nitrophenyl)piperazine, which is subsequently benzoylated to yield CNPP.
Industrial Production: CNPP is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
CNPP can undergo various reactions:
Reduction: Reduction of the nitro groups can yield the corresponding amino groups.
Substitution: CNPP can undergo nucleophilic substitution reactions at the chloro or benzoyl positions.
Oxidation: Oxidation of the amino groups can lead to the formation of imines or other derivatives.
Common reagents include reducing agents (such as SnCl₂/HCl), nucleophiles (such as amines), and oxidizing agents (such as potassium permanganate).
Scientific Research Applications
CNPP finds applications in:
Medicine: It has been investigated for its potential as an antitumor agent.
Chemical Biology: Researchers use CNPP as a building block for designing bioactive molecules.
Industry: Its derivatives may have applications in materials science and organic synthesis.
Mechanism of Action
The exact mechanism of CNPP’s effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
CNPP’s uniqueness lies in its combination of a piperazine ring, nitro groups, and a benzoyl moiety. Similar compounds include other piperazine derivatives, but few possess the same specific substitution pattern.
: S. M. Sondhi et al., Bioorg. Med. Chem. Lett., 2006, 16(15), 4001–4005. : A. K. Saxena et al., Bioorg. Med. Chem. Lett., 2010, 20(9), 2828–2831.
Properties
Molecular Formula |
C17H15ClN4O5 |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H15ClN4O5/c18-15-11-14(22(26)27)5-6-16(15)19-7-9-20(10-8-19)17(23)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2 |
InChI Key |
OYGAGARCQNUPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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